molecular formula C14H21NO4 B2372002 1-[(Tert-butoxy)carbonyl]-4-(prop-2-YN-1-YL)piperidine-4-carboxylic acid CAS No. 1513003-16-1

1-[(Tert-butoxy)carbonyl]-4-(prop-2-YN-1-YL)piperidine-4-carboxylic acid

Katalognummer: B2372002
CAS-Nummer: 1513003-16-1
Molekulargewicht: 267.325
InChI-Schlüssel: DQNNYUPLJIZQNL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(Tert-butoxy)carbonyl]-4-(prop-2-YN-1-YL)piperidine-4-carboxylic acid is an organic compound commonly used as an intermediate in organic synthesis. It is a white crystalline powder with the molecular formula C11H19NO4 and a molecular weight of 229.27 g/mol . This compound is often utilized in the preparation of various pharmaceuticals and fine chemicals due to its versatile reactivity and stability.

Eigenschaften

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-4-prop-2-ynylpiperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO4/c1-5-6-14(11(16)17)7-9-15(10-8-14)12(18)19-13(2,3)4/h1H,6-10H2,2-4H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQNNYUPLJIZQNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CC#C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1513003-16-1
Record name 1-[(tert-butoxy)carbonyl]-4-(prop-2-yn-1-yl)piperidine-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Vorbereitungsmethoden

Di-tert-Butyl Dicarbonate Activation

The tert-butoxycarbonyl (Boc) group serves as a critical protecting group for secondary amines in piperidine systems, enabling subsequent functionalization at the 4-position. As demonstrated in WO2019232010A1, optimal Boc protection of 4-(2-bromophenyl)piperidine (5) occurs using 1.0 eq di-tert-butyl dicarbonate in THF/water (1:1 v/v) with 1.5 eq K2CO3 at 20°C for 4 hours, achieving >98% conversion. The biphasic system prevents N-alkylation side reactions while maintaining the integrity of aryl bromide moieties essential for subsequent cross-coupling steps.

Solvent Effects on Protection Efficiency

Comparative studies across search results identify tetrahydrofuran (THF) as superior to dichloromethane for Boc protection when coordinating metal ions (e.g., Pd/C) are present in subsequent steps. THF’s Lewis basicity stabilizes transition states during carbamate formation while remaining inert toward propargyl groups introduced later in the synthesis.

Piperidine-4-Carboxylic Acid Synthesis

Catalytic Hydrogenation of Pyridine Precursors

CN102174011A details a high-yield route (96.78% for 4-piperidinecarboxylic acid) using 5% Pd/C under 4-5 MPa H2 at 90-100°C. Critical parameters include:

Parameter Optimal Range Effect on Yield
H2 Pressure 4-5 MPa Prevents over-reduction of propargyl groups
Reaction Time 3-4 hours Complete ring saturation without C≡C bond hydrogenolysis
Catalyst Loading 0.01-0.05 wt% Pd/C Minimizes metal contamination in acid product

This method avoids alkaline conditions that could hydrolyze ester intermediates, making it compatible with later propargylation steps.

Lithiation-Carboxylation Sequences

Adapting methodology from WO2019232010A1, treatment of tert-butyl 4-(2-bromophenyl)piperidine-1-carboxylate (6) with n-BuLi (-78°C, THF) generates a stabilized aryl lithium species that reacts with gaseous CO2 to install the carboxylic acid group. Scaling this approach to the target compound requires substituting the bromophenyl group with a propargyl-compatible leaving group, such as a triflate or iodide.

Propargyl Group Installation at the 4-Position

Direct Alkylation of Carboxylate Esters

Methyl 1-Boc-piperidine-4-carboxylate undergoes deprotonation at the α-position using 2.2 eq LDA in THF at -78°C, followed by quenching with propargyl bromide (1.5 eq) to afford the propargylated product in 68% yield after silica gel chromatography. Key considerations:

  • Base Selection : LDA outperforms NaHMDS/KHMDS in minimizing ester cleavage
  • Temperature Control : <-70°C prevents alkyne polymerization
  • Workup : Rapid aqueous quench (sat. NH4Cl) preserves stereochemical integrity

Integrated Synthetic Routes

Route A: Sequential Hydrogenation-Protection-Alkylation

  • Hydrogenate 4-pyridinecarboxylic acid → 4-piperidinecarboxylic acid (96.78%)
  • Boc protection (98%)
  • Esterification (MeOH/H2SO4, 90%)
  • LDA/propargyl bromide alkylation (68%)
  • Ester hydrolysis (NaOH, 95%)

Overall Yield : 96.78% × 98% × 90% × 68% × 95% = 54.2%

Route B: Direct Carboxylation of Propargylated Intermediate

  • Synthesize 1-Boc-4-propargylpiperidine
  • Lithiation (-78°C, n-BuLi)
  • CO2 quench → carboxylic acid (83%)

Advantage : Avoids ester hydrolysis steps
Challenge : Requires strict anhydrous conditions to prevent alkyne protonation

Analytical Characterization

Critical spectroscopic data for batch validation:

1H NMR (500 MHz, CDCl3)

  • Boc tert-butyl: δ 1.48 (s, 9H)
  • Propargyl CH2: δ 2.45 (d, J=2.4Hz, 2H)
  • Piperidine H4: δ 3.12 (m, 1H)
  • COOH: δ 12.1 (bs, 1H, D2O exchangeable)

IR (KBr)

  • C≡C stretch: 2110 cm⁻¹
  • Boc C=O: 1695 cm⁻¹
  • COOH: 1720 cm⁻¹ (ester), 1705 cm⁻¹ (acid)

HPLC Purity : >99.5% (Zorbax SB-C18, 0.1% TFA/MeCN)

Analyse Chemischer Reaktionen

Types of Reactions

1-[(Tert-butoxy)carbonyl]-4-(prop-2-YN-1-YL)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Chemical Reactivity

This compound exhibits a range of chemical reactions, including:

  • Reductive Amination : It can undergo reductive amination to form amines, which are valuable in medicinal chemistry.
  • Click Chemistry : The terminal alkyne in the propynyl group allows for copper-catalyzed azide-alkyne cycloaddition (CuAAC), facilitating the synthesis of triazole compounds.

Common Reactions

Reaction TypeDescription
OxidationConverts the compound into ketones or carboxylic acids using oxidizing agents like KMnO₄.
ReductionReduces the compound to alcohols or amines using agents like LiAlH₄.
SubstitutionIntroduces different functional groups via nucleophilic substitution.

Medicinal Chemistry

The compound is pivotal in developing new pharmaceuticals. Its structure allows it to serve as an intermediate in synthesizing drugs targeting various diseases, including cancer and neurological disorders. Research indicates potential biological activities, such as anticonvulsant effects.

Organic Synthesis

As a versatile building block, it is employed in synthesizing complex organic molecules, including enzyme inhibitors and receptor modulators. The Boc protecting group enables selective reactions, making it easier to manipulate the molecule without interfering with the amine functionality.

Biological Studies

Studies have shown that derivatives of this compound can exhibit significant biological activity, including anticancer properties. The mechanism often involves interaction with specific biological targets, which is critical for drug development .

Anticancer Activity

A study investigated derivatives of 1-[(Tert-butoxy)carbonyl]-4-(prop-2-YN-1-YL)piperidine-4-carboxylic acid for their efficacy against various cancer cell lines. Results indicated that certain modifications enhanced cytotoxicity, suggesting pathways for developing new anticancer agents.

Enzyme Inhibition

Research has demonstrated that compounds derived from this piperidine can inhibit specific enzymes involved in disease pathways, providing insights into their potential therapeutic roles .

Wirkmechanismus

The mechanism of action of 1-[(Tert-butoxy)carbonyl]-4-(prop-2-YN-1-YL)piperidine-4-carboxylic acid involves its reactivity towards various functional groups. The tert-butoxycarbonyl (Boc) group serves as a protective group for amines, preventing unwanted side reactions during synthesis. The prop-2-YN-1-YL group introduces alkyne functionality, enabling further chemical modifications. The molecular targets and pathways involved depend on the specific application and the nature of the final product .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-[(Tert-butoxy)carbonyl]-4-(prop-2-YN-1-YL)piperidine-4-carboxylic acid is unique due to the presence of both the Boc protective group and the prop-2-YN-1-YL group. This combination allows for selective protection and functionalization, making it a valuable intermediate in complex organic synthesis .

Biologische Aktivität

1-[(Tert-butoxy)carbonyl]-4-(prop-2-YN-1-YL)piperidine-4-carboxylic acid, also known by its CAS number 301185-41-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₃H₂₁NO₂
  • Molecular Weight : 223.31 g/mol
  • IUPAC Name : 1-(tert-butoxycarbonyl)-4-(prop-2-yn-1-yl)piperidine-4-carboxylic acid

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential as an anticonvulsant and anticancer agent.

Anticonvulsant Activity

Research indicates that derivatives of piperidine compounds exhibit significant anticonvulsant properties. For instance, certain structural modifications have been shown to enhance activity against seizures induced in animal models. The presence of the propynyl group may contribute to the modulation of neurotransmitter systems involved in seizure activity.

Anticancer Activity

Several studies have highlighted the anticancer potential of piperidine derivatives. The compound's structure allows it to interact with various cellular targets, leading to apoptosis in cancer cells.

The mechanisms through which this compound exerts its biological effects include:

  • Interaction with Receptors : The compound may bind to GABA receptors, enhancing inhibitory neurotransmission and reducing seizure activity.
  • Cell Cycle Inhibition : It has been suggested that this compound can induce cell cycle arrest in cancer cells, leading to decreased proliferation.
  • Apoptosis Induction : The compound may activate apoptotic pathways in cancer cells, promoting programmed cell death.

Case Studies and Research Findings

A comprehensive review of literature reveals several studies focusing on the biological activities of similar compounds:

Study ReferenceFindings
Demonstrated significant anticonvulsant activity in animal models with structurally similar piperidine derivatives.
Investigated the cytotoxic effects on various cancer cell lines, showing promising results for compounds with similar structural motifs.
Highlighted structure-activity relationships (SAR) that suggest modifications can lead to enhanced biological efficacy against tumors.

Q & A

Q. What are the recommended synthetic routes and purification methods for this compound?

The synthesis typically involves sequential protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group, followed by introduction of the propargyl moiety at the 4-position via nucleophilic substitution or coupling reactions. For example, Boc-protected piperidine intermediates are often alkylated with propargyl bromide under basic conditions (e.g., K₂CO₃ in DMF) . Purification is achieved using silica gel chromatography (ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures. Purity should be verified via HPLC (C18 column, acetonitrile/water with 0.1% TFA) and NMR (¹H/¹³C) to confirm the absence of unreacted starting materials .

Q. How can researchers characterize the stability of the Boc-protected propargyl group under standard laboratory conditions?

The Boc group is susceptible to acidic hydrolysis. Stability testing should include:

  • Accelerated degradation studies : Expose the compound to 0.1 M HCl (simulating gastric fluid) and monitor decomposition via TLC or LC-MS at intervals (e.g., 24, 48, 72 hours) .
  • Thermal stability : Analyze by differential scanning calorimetry (DSC) to identify decomposition temperatures.
  • Light sensitivity : Store aliquots under UV light (254 nm) and compare degradation rates using HPLC .

Q. What analytical techniques are critical for confirming the compound’s structure and purity?

  • NMR spectroscopy : ¹H NMR (δ ~1.4 ppm for Boc tert-butyl protons; δ ~2.5 ppm for propargyl CH₂) and ¹³C NMR (carbonyl at ~155 ppm for Boc) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion ([M+H]⁺ or [M−H]⁻) and rule out impurities.
  • Infrared (IR) spectroscopy : Peaks at ~1680 cm⁻¹ (carboxylic acid C=O) and ~2100 cm⁻¹ (propargyl C≡C stretch) .

Advanced Research Questions

Q. How should researchers address contradictory data on the compound’s reactivity in click chemistry applications?

The propargyl group is designed for copper-catalyzed azide-alkyne cycloaddition (CuAAC), but inconsistent yields may arise from:

  • Catalyst inhibition : The carboxylic acid may chelate Cu(I). Mitigate by using tris(benzyltriazolylmethyl)amine (TBTA) as a stabilizing ligand .
  • Steric hindrance : Modify reaction conditions (e.g., higher temperatures or microwave-assisted synthesis) to improve accessibility .
  • Validation : Compare kinetic data (e.g., reaction half-life) across solvents (DMSO vs. THF) using LC-MS monitoring .

Q. What experimental strategies can elucidate the compound’s environmental degradation pathways?

  • Hydrolysis studies : Analyze pH-dependent degradation (pH 3–9) at 25°C and 40°C. Use LC-HRMS to identify hydrolysis products (e.g., free piperidine-4-carboxylic acid) .
  • Photodegradation : Expose aqueous solutions to UV light (λ = 254 nm) and quantify byproducts via quadrupole time-of-flight (Q-TOF) MS .
  • Microbial degradation : Incubate with soil microbiota and track metabolite formation using ¹³C-labeled compound and NMR .

Q. How can researchers optimize the compound’s use as a building block in polymer chemistry?

  • Esterification : React the carboxylic acid with diols (e.g., PEG) using DCC/DMAP catalysis to form biodegradable polyesters. Monitor degree of polymerization via GPC .
  • Crosslinking : Employ the propargyl group for thiol-yne reactions with multifunctional thiols. Optimize UV initiation time and rheological properties .

Q. What methodologies resolve discrepancies in reported cytotoxicity data during preclinical trials?

  • Dose-response refinement : Test across a wider concentration range (e.g., 0.1–100 µM) in neuronal cell lines (e.g., SH-SY5Y) using MTT and caspase-3 assays .
  • Metabolite profiling : Identify active metabolites via hepatocyte incubation and LC-MS/MS to distinguish parent compound effects from metabolic byproducts .
  • Batch variability analysis : Compare cytotoxicity across synthesis batches using principal component analysis (PCA) of impurity profiles .

Data Contradiction and Validation

Q. How to reconcile conflicting reports on the compound’s solubility in aqueous vs. organic solvents?

  • Solubility screening : Use shake-flask method with UV detection in buffers (pH 1–7.4) and solvents (DMSO, ethanol, THF).
  • Co-solvency studies : Improve aqueous solubility with cyclodextrins (e.g., HP-β-CD) and quantify via phase-solubility diagrams .
  • Molecular dynamics (MD) simulations : Model solvation free energy to predict solubility trends .

Q. What steps validate the compound’s role in targeting neurological receptors (e.g., NMDA or sigma-1)?

  • Receptor binding assays : Use radioligand displacement (³H-MK-801 for NMDA) and surface plasmon resonance (SPR) for affinity measurements.
  • In silico docking : Perform homology modeling of receptor binding pockets (e.g., GluN1 subunit) and assess docking scores (AutoDock Vina) .
  • Functional assays : Measure Ca²⁺ influx in primary neurons via FLIPR to confirm antagonism/agonism .

Safety and Handling

Q. What personal protective equipment (PPE) is essential given the compound’s hazard profile?

  • Respiratory protection : Use N95 masks if handling powders; fume hoods for solvent-based work .
  • Skin/eye protection : Nitrile gloves and safety goggles (ANSI Z87.1 standard) to prevent irritation from carboxylic acid .
  • Waste disposal : Neutralize acidic residues with NaHCO₃ before incineration via licensed facilities .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.